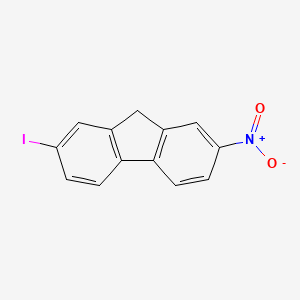

2-Iodo-7-nitro-9H-fluorene

描述

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. nih.gov Their unique electronic and structural properties make them fundamental building blocks in various scientific disciplines. In materials science, the extended π-conjugation in PAHs gives rise to interesting optical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors. rug.nlfluorochem.co.uk The planar structure of many PAHs facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. evitachem.com Furthermore, the reactivity of PAHs can be tuned through the introduction of various functional groups, allowing for the synthesis of complex molecules with tailored properties. fluorochem.co.uk

Rationale for Investigating Halogenated Nitro-Fluorene Derivatives

The introduction of halogen atoms and nitro groups onto the fluorene (B118485) backbone, as seen in 2-Iodo-7-nitro-9H-fluorene, is a strategic approach to modify its intrinsic properties. Halogenated organic compounds are significant in medicinal chemistry and materials science, as the inclusion of halogens can enhance pharmacological activity and alter electronic characteristics. The iodo group, in particular, is a versatile functional group in organic synthesis, serving as a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of more complex molecular architectures. nih.govresearchgate.net

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the fluorene system. This electronic perturbation can be exploited in the design of push-pull chromophores, which are molecules with electron-donating and electron-accepting moieties, often exhibiting large nonlinear optical responses and interesting photophysical properties. cymitquimica.com The presence of both a halogen and a nitro group on the fluorene scaffold, therefore, offers a dual handle for synthetic modification and property tuning, making compounds like this compound valuable intermediates and targets of study.

Historical Context of Fluorene Derivatization and Functionalization

The history of fluorene chemistry dates back to the late 19th century. The initial focus was on the isolation and basic characterization of fluorene from coal tar. Early derivatization reactions primarily involved electrophilic aromatic substitution, such as nitration and halogenation. The nitration of aromatic compounds, one of the first and most studied electrophilic aromatic substitutions, was instrumental in the early exploration of aromatic reactivity. rushim.ru The use of mixed acids, like nitric and sulfuric acid, became a standard method for introducing nitro groups onto aromatic rings. rushim.ru

Similarly, methods for the halogenation of aromatic compounds were developed, providing pathways to functionalized derivatives. scirp.org The functionalization of the C9 position of the fluorene ring, due to its acidity, was also an early area of investigation, allowing for the introduction of various substituents at this position. rsc.orgacs.org These early methods of derivatization laid the groundwork for the synthesis of a vast array of fluorene-based molecules with diverse functionalities and applications. The development of more sophisticated synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions in the 20th century, has dramatically expanded the possibilities for fluorene functionalization, enabling the precise installation of a wide range of substituents at specific positions on the fluorene core. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-iodo-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXILJMBUVJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177623 | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23055-47-2 | |

| Record name | 2-Iodo-7-nitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23055-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2 Iodo 7 Nitro 9h Fluorene

The synthesis of 2-Iodo-7-nitro-9H-fluorene typically involves a multi-step process starting from fluorene (B118485) or a pre-functionalized fluorene derivative. A common synthetic route begins with the nitration of fluorene to produce 2-nitrofluorene (B1194847). This is often followed by an iodination step.

One documented synthesis involves the iodination of 2-nitrofluorene in glacial acetic acid in the presence of iodine and a nitrating agent like sodium nitrite (B80452) and sulfuric acid. ucf.edu The reaction mixture is heated to drive the reaction to completion, and the product is then isolated and purified. ucf.edu

The structural characterization of this compound is crucial to confirm its identity and purity. Spectroscopic techniques are invaluable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the verification of the substitution pattern. nih.gov Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group. Mass spectrometry provides the exact molecular weight of the compound, further confirming its composition. nih.gov

Chemical Properties and Reactivity

The chemical properties and reactivity of 2-Iodo-7-nitro-9H-fluorene are dictated by the interplay of the fluorene (B118485) core and its substituents. The electron-withdrawing nitro group deactivates the aromatic rings towards further electrophilic substitution, while the iodo group serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions.

The C9 position of the fluorene ring remains acidic and can be deprotonated with a suitable base to form a fluorenyl anion. This anion can then react with various electrophiles, allowing for further functionalization at this position. ucf.edu

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈INO₂ | nih.gov |

| Molecular Weight | 337.11 g/mol | cymitquimica.com |

| CAS Number | 23055-47-2 | fluorochem.co.uk |

| Appearance | Not specified, likely a solid | |

| Solubility | Sparingly soluble in water | guidechem.com |

Computational and Theoretical Chemistry Studies

Electronic Structure Elucidation of 2-Iodo-7-nitro-9H-fluorene

The electronic structure of this compound is fundamentally shaped by the interplay between the electron-withdrawing nitro (–NO₂) group and the electron-donating iodo (–I) group, situated on the π-conjugated fluorene (B118485) backbone.

Density Functional Theory (DFT) is a primary computational method used to investigate the molecular structure and electronic properties of fluorene derivatives. researchgate.networldscientific.com DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the ground-state geometry of the molecule. researchgate.networldscientific.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles.

For substituted fluorenes, these calculations reveal how substituents influence the molecule's stability and electronic distribution. worldscientific.comcognizancejournal.com The presence of strong electron-withdrawing groups, such as the nitro group in this compound, has been shown to stabilize the molecule and lower the energy gap between frontier molecular orbitals. worldscientific.comworldscientific.com Time-dependent DFT (TD-DFT) calculations can also be performed on the optimized geometry to predict electronic absorption spectra (UV-Vis). researchgate.networldscientific.com

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org Key to understanding the reactivity and electronic properties of this compound are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density in these frontier orbitals is heavily influenced by the substituents.

The Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. encyclopedia.pub Analysis within MEDT would focus on how the global electron density transfer at the transition state dictates the reaction's feasibility and polarity. encyclopedia.pub

Table 2: Frontier Molecular Orbital Characteristics for Push-Pull Fluorene Systems

| Orbital | Primary Location | Role in Electronic Transitions |

|---|---|---|

| HOMO | Electron-donating groups and π-conjugated system | Source of the electron in the lowest-energy electronic excitation. |

| LUMO | Electron-withdrawing groups | Destination of the electron in the lowest-energy electronic excitation. |

Prediction of Photophysical Properties

Computational methods are instrumental in predicting the photophysical properties of molecules like this compound, particularly its behavior upon absorption of light.

Fluorene derivatives with a donor-acceptor structure are known to be promising candidates for materials with high two-photon absorption (2PA) cross-sections. ucf.educhem-soc.si 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy (typically near-infrared) light. ucf.edu This property is highly valuable for applications such as high-resolution bioimaging and photodynamic therapy, as near-IR light offers deeper tissue penetration and reduced scattering. ucf.edu

Computational models, often based on TD-DFT, can predict the 2PA cross-section (σ₂). These calculations evaluate the transition moments between the ground state and excited states. For push-pull systems like this compound, a large change in dipole moment upon excitation from the ground state to the first excited state typically correlates with a high 2PA cross-section. Experimental studies on related compounds have confirmed that nitrofluorene derivatives exhibit significant 2PA. ucf.edu

Upon photoexcitation, the molecule enters an excited state, and its subsequent relaxation pathways determine its photophysical fate (e.g., fluorescence, phosphorescence, or non-radiative decay). Nitroaromatic compounds are known for their complex excited-state dynamics. rsc.org Computational modeling is essential for mapping the potential energy surfaces of the excited states and identifying the decay channels. nih.gov

For nitroaromatics, a dominant and remarkably fast decay pathway is intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a lower-lying triplet state (Tₙ). rsc.orgacs.org This process can occur on a sub-picosecond timescale due to the strong spin-orbit coupling induced by the nitro group's heavy atoms (nitrogen and oxygen). rsc.org Theoretical models can calculate the spin-orbit coupling matrix elements between singlet and triplet states to predict ISC rates. bohrium.com

Furthermore, these models can identify conical intersections, which are points of degeneracy between electronic states that act as efficient funnels for rapid, non-radiative decay back to the ground state. nih.gov Studies on molecules like 1-nitronaphthalene (B515781) show that after excitation, the molecule can bifurcate into multiple decay channels, including ISC to the triplet manifold and internal conversion. aip.org The torsional motion of the nitro group relative to the aromatic ring is often a key coordinate in these relaxation pathways. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products, characterizing all intermediates and transition states along the way. rsc.org

For this compound, this approach can be applied to understand its synthesis or its participation in subsequent transformations, such as metal-catalyzed cross-coupling reactions. The compound is a known precursor in Suzuki and Stille coupling reactions, where the carbon-iodine bond is reacted to form a new carbon-carbon bond. nih.govnih.gov

A computational study of a Suzuki coupling involving this compound would typically model the three key steps of the catalytic cycle:

Oxidative Addition: The initial step where the C–I bond of the fluorene derivative reacts with a low-valent palladium catalyst (e.g., Pd(0)). DFT calculations can determine the activation barrier for this step.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center. The model would include the boronic acid or ester and a base.

Reductive Elimination: The final step where the two organic groups on the palladium center couple and are eliminated, forming the new C–C bond and regenerating the catalyst.

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) modeling for this compound and its derivatives primarily investigates how chemical modifications at various positions on the fluorene scaffold influence their photophysical and photochemical properties. These studies are crucial for tailoring molecules for specific applications, such as in organic electronics and photodynamic therapy.

Theoretical studies on the parent compound, 2-nitrofluorene (B1194847), reveal important mechanistic insights into its photochemistry. rsc.org Upon irradiation, the molecule can decay from its excited state back to the ground state or photodegrade into free radicals. rsc.org A critical structural variation in this process is the twisting of the nitro group out of the plane of the aromatic ring. rsc.org The molecule generally maintains a planar geometry during the excited-state relaxation processes. rsc.org Computational studies also indicate that the solvent environment can significantly alter excitation properties and the efficiency of processes like intersystem crossing. rsc.org

The fluorene core, particularly when substituted with electron-withdrawing groups like the nitro group, acts as a versatile electron acceptor. nih.gov The acidity of the methylene (B1212753) group at the C-9 position is enhanced by these substituents, which facilitates certain chemical reactions. nih.gov SAR studies often focus on modifying this C-9 position or by introducing various donor groups to create "push-pull" systems. In these systems, an electron-donating group is paired with the electron-accepting nitrofluorene core to induce intramolecular charge transfer (ICT). This charge transfer character is fundamental to the molecule's use in nonlinear optics and as a sensor.

For instance, studies on related push-pull substituted fluorenes like 2-amino-7-nitrofluorene (B16417) and 2-hydroxy-7-nitrofluorene (B23985) show that the nature of the substituent group directly impacts interactions with the solvent and the rates of intersystem crossing. uts.edu.au The structure of the solute affects the rotational friction of nearby solvent molecules, highlighting the nuanced interplay between the compound's structure and its environment. uts.edu.au

A key application driving SAR studies of nitrofluorene derivatives is their use as photosensitizers, which can generate reactive singlet oxygen when exposed to light. ucf.eduresearchgate.net The efficiency of singlet oxygen generation is a critical parameter for applications like photodynamic therapy. ucf.edu SAR studies in this area explore how different substituents on the fluorene ring affect the singlet oxygen quantum yield (ΦΔ).

Research has shown that systematic variation of the molecular structure leads to derivatives with different electronic characteristics. researchgate.net The introduction of a heavy atom like iodine is expected to increase the rate of intersystem crossing to the triplet excited state, a necessary step for singlet oxygen sensitization. researchgate.net The data below compares the singlet oxygen quantum yields for several fluorene derivatives in ethanol, using Rose Bengal as a reference standard.

| Compound Name | Structure | Singlet Oxygen Quantum Yield (ΦΔ) in Ethanol |

|---|---|---|

| 7-Iodo-9,9-didecyl-2-nitrofluorene | Nitro group at C-2, Iodo group at C-7 | 0.39 |

| 2-(9,9-Didecyl-7-nitrofluoren-2-yl)benzothiazole | Nitro group at C-7, Benzothiazole at C-2 | 0.37 |

| 9,9-Didecyl-2-nitro-7-vinylfluorene | Nitro group at C-2, Vinyl group at C-7 | 0.43 |

| 2-Bromo-7-(N,N-diphenylamino)-9,9-didecylfluorene | Bromo group at C-2, Diphenylamino at C-7 | 0.56 |

Data sourced from: Journal of Fluorescence, 2005. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. While detailed ¹H NMR data for this specific compound is not widely published, analysis of related fluorene derivatives allows for the prediction of its spectral features. The aromatic region of the ¹H NMR spectrum would be expected to show a complex series of doublets and doublets of doublets, corresponding to the protons on the fluorene backbone. The electron-withdrawing effects of the nitro group at the C7 position and the iodo group at the C2 position would deshield adjacent protons, causing their signals to appear at a lower field.

Carbon-13 NMR spectroscopy provides further confirmation of the carbon framework. spectrabase.com The spectrum for this compound is available and would show distinct signals for each of the 13 carbon atoms in the molecule. spectrabase.com The chemical shifts of the carbons directly attached to the iodine and nitro groups would be significantly affected. For instance, the carbon bearing the iodo group (C2) would experience a shielding effect, shifting its resonance to a higher field, while the carbon attached to the nitro group (C7) would be deshielded. The methylene carbon at the C9 position typically appears at a higher field, separated from the aromatic carbon signals.

Detailed analysis of coupling constants in high-resolution ¹H NMR spectra, along with two-dimensional NMR techniques such as COSY and HSQC, would be instrumental in definitively assigning all proton and carbon signals.

Table 1: Available NMR Data for this compound

| Technique | Availability | Source |

| ¹³C NMR | Spectrum Available | spectrabase.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the characteristic functional groups within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, for which both transmission and vapor phase data are available, would be dominated by the strong absorption bands of the nitro group. spectrabase.com Specifically, strong asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-I stretching: The C-I stretching vibration would be found in the far-infrared region, typically between 500 and 600 cm⁻¹.

CH₂ bending: The methylene group at C9 would exhibit bending vibrations around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is also available. spectrabase.com The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring vibrations and the C-I stretch would also be observable.

Table 2: Available Vibrational Spectroscopy Data for this compound

| Technique | Availability | Source |

| Transmission FT-IR | Spectrum Available | spectrabase.com |

| Vapor Phase FT-IR | Spectrum Available | spectrabase.com |

| Raman | Spectrum Available | spectrabase.com |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The nominal molecular weight of this compound is 337.12 g/mol . spectrabase.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₃H₈INO₂. spectrabase.com

Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺). The fragmentation pattern would be influenced by the presence of the iodo and nitro substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and O. The presence of iodine would also lead to characteristic fragmentation, including the loss of the iodine atom.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be dictated by a combination of intermolecular interactions. In many fluorene derivatives, π-π stacking interactions between the planar aromatic systems are a dominant feature, leading to the formation of columnar or layered structures. researchgate.net

The presence of the nitro and iodo groups introduces the potential for more specific and directional interactions. Halogen bonding, a non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base, is a significant factor in the crystal engineering of iodo-substituted organic molecules. acs.org The nitro group, with its electronegative oxygen atoms, can act as a halogen bond acceptor. Therefore, I···O halogen bonds are highly anticipated to play a crucial role in the crystal packing of this compound.

The predictable and robust non-covalent interactions that guide the self-assembly of molecules into crystalline structures are known as supramolecular synthons. acs.org In the context of this compound, the most significant would be the iodo-nitro supramolecular synthon. acs.org This synthon involves the interaction between the electron-deficient iodine atom and the electron-rich oxygen atoms of the nitro group.

Studies on other organic molecules containing both iodo and nitro functionalities have demonstrated the prevalence of this synthon in directing crystal packing. acs.org In fluorene derivatives, other common supramolecular motifs include catemeric chains or dimeric rings formed through hydrogen bonds. For example, in fluorene derivatives with carboxylic acid groups, R₂²(8) ring motifs are frequently observed. researchgate.net While this compound lacks strong hydrogen bond donors, the interplay of halogen bonding and weaker C-H···O interactions would likely generate distinct and predictable packing motifs. mdpi.com

Advanced Optical Spectroscopies

The photophysical properties of this compound can be investigated using advanced optical spectroscopies. Fluorene and its derivatives are well-known for their fluorescence properties, often emitting in the blue region of the spectrum. rsc.org The introduction of electron-withdrawing groups like the nitro group can significantly modulate these properties, often leading to a quenching of fluorescence or a shift in the emission wavelength.

Studies on similar fluorene-based photosensitizers have explored their capacity for singlet oxygen generation upon one- or two-photon excitation. ucf.edu While not directly documented for this compound, such investigations would be relevant to assess its potential in applications like photodynamic therapy. The presence of the heavy iodine atom could also enhance intersystem crossing, potentially favoring phosphorescence over fluorescence. Time-resolved fluorescence and phosphorescence spectroscopy would be invaluable in elucidating the excited-state dynamics of this compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of fluorene derivatives is characterized by distinct bands corresponding to π-π* transitions within the conjugated aromatic system. In the case of this compound and its derivatives, the presence of both electron-donating and electron-withdrawing groups leads to the appearance of an intramolecular charge-transfer (ICT) band, which is sensitive to the solvent polarity.

Research on 9,9-didecyl-2-iodo-7-nitro-9H-fluorene, a closely related analogue, reveals specific absorption characteristics. The UV-Visible absorption spectra for this compound, and related derivatives, have been recorded using spectrophotometers in various solvents to assess their electronic transitions. mdpi.com The absorption bands are generally assigned to π-π* ligand-centered transitions. acs.org

The following table summarizes the UV-Visible absorption data for a derivative of this compound.

Table 1: UV-Visible Absorption Data for a this compound Derivative

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|

Note: The data presented is for a 9,9-dialkylated derivative and serves as an approximation for the parent compound.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy provides critical information about the emissive properties of a molecule from its excited singlet state. For donor-acceptor substituted fluorenes, the emission wavelength and quantum yield are highly dependent on the nature of the substituents and the surrounding environment.

Steady-state fluorescence spectra for derivatives of this compound have been measured to characterize their emission profiles. mdpi.com These measurements are typically performed in dilute solutions to avoid aggregation effects. mdpi.com The fluorescence quantum yields are often determined relative to a known standard, such as 9,10-diphenylanthracene. mdpi.com The emission from these push-pull systems is expected to exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima.

The table below details the fluorescence emission characteristics of a derivative of this compound.

Table 2: Fluorescence Emission Data for a this compound Derivative

| Compound | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

|---|

Note: The data presented is for a 9,9-dialkylated derivative and serves as an approximation for the parent compound.

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved spectroscopy is a powerful tool for directly probing the dynamics of excited states, providing information on their lifetimes. These measurements, often performed using techniques like time-correlated single photon counting (TCSPC), are crucial for understanding the kinetics of radiative and non-radiative decay pathways. mdpi.com

For donor-acceptor substituted fluorenes, the excited-state lifetime can be influenced by factors such as solvent polarity and the efficiency of intersystem crossing to the triplet state. acs.org The presence of a heavy atom like iodine in this compound is expected to enhance spin-orbit coupling and potentially lead to a shorter fluorescence lifetime and a higher triplet quantum yield.

Research Findings and Potential Applications

Established Synthetic Routes to this compound

The creation of this compound relies on established organic chemistry principles, primarily electrophilic aromatic substitution and multi-step reaction sequences that ensure the correct placement of the iodo and nitro groups on the fluorene scaffold.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental strategy for functionalizing aromatic rings like fluorene. libretexts.org The synthesis of this compound can be approached by first nitrating the fluorene ring, followed by iodination.

The nitration of 9H-fluorene is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a strong electrophile. libretexts.org This reaction primarily yields 2-nitro-9H-fluorene. chemicalbook.com Subsequent iodination of 2-nitro-9H-fluorene introduces the iodine atom. A common method involves using iodine in the presence of an oxidizing agent such as periodic acid or sodium nitrite (B80452) in an acidic medium like glacial acetic acid and sulfuric acid. ucf.edursc.org This process leads to the formation of this compound. ucf.edu

It's important to note that direct halogenation of fluorene can also be achieved. For instance, bromination can be performed using bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org

Multi-step Reaction Sequences for Regioselective Synthesis

To achieve a high degree of regioselectivity, multi-step synthetic sequences are often employed. researchgate.net This approach allows for precise control over the positioning of substituents on the fluorene ring system.

A typical multi-step synthesis of this compound starts with the nitration of 9H-fluorene to produce 2-nitro-9H-fluorene. chemicalbook.com This intermediate is then subjected to an electrophilic iodination reaction. By carefully controlling the reaction conditions, the iodine atom is directed to the C7 position of the 2-nitrofluorene (B1194847) molecule, resulting in the desired this compound. ucf.edu This regioselectivity is influenced by the directing effects of the existing nitro group.

Advanced Functionalization of the Fluorene Scaffold

The fluorene scaffold, with its reactive C2, C7, and C9 positions, offers numerous possibilities for advanced functionalization. These modifications are crucial for tuning the electronic and physical properties of fluorene derivatives for specific applications.

Strategies for C2 and C7 Functionalization

The C2 and C7 positions of the fluorene ring are particularly important for modifying the electronic properties of the molecule. Various functional groups can be introduced at these positions through different chemical reactions.

For instance, after the synthesis of this compound, the nitro group at the C7 position can be reduced to an amino group (NH₂) using reducing agents like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303). nih.gov This amino group can then undergo further reactions. Similarly, the iodo group at the C2 position can participate in cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne functionalities. nih.gov

Another strategy involves the direct C-H borylation of pyrene, a related polycyclic aromatic hydrocarbon, which can be a model for fluorene functionalization. This method uses an iridium-based catalyst to introduce boryl groups at the C2 and C7 positions, which can then be converted to a variety of other functional groups. researchgate.net

Alkylation and Arylation at the C9 Position

The C9 position of the fluorene ring is highly acidic and can be readily deprotonated to form a carbanion. This nucleophilic center is then susceptible to alkylation and arylation reactions, allowing for the introduction of various substituents. researchgate.netresearchgate.netacs.org

The alkylation of the C9 position is a common modification. researchgate.net This can be achieved by treating the fluorene derivative with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by the addition of an alkyl halide. ucf.edu This reaction introduces alkyl chains at the C9 position, which can significantly impact the solubility and physical properties of the resulting compound. ucf.edu Aryl groups can also be introduced at the C9 position through various coupling reactions. nih.gov

A variety of catalysts, including those based on iron and ruthenium, have been developed to facilitate the C-H alkylation of the 9H-fluorene core using alcohols as alkylating agents. researchgate.netacs.org

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. core.ac.ukunimi.it In the context of C9 alkylation of fluorene derivatives, PTC is particularly useful. researchgate.net

The reaction is typically carried out in a biphasic system consisting of an organic solvent (like toluene) and a concentrated aqueous solution of a strong base (like sodium hydroxide). ucf.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is used to transport the hydroxide ions from the aqueous phase to the organic phase. ucf.edu This facilitates the deprotonation of the C9 position of the fluorene derivative in the organic phase, allowing the subsequent alkylation reaction to proceed efficiently. ucf.edu

This method has been successfully used for the dialkylation of this compound with α, ω-dibromoalkanes. ucf.edu

Interactive Data Table: Synthetic Reactions of this compound and its Precursors

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 9H-Fluorene | Nitric acid, glacial acetic acid, 60°C | 2-Nitro-9H-fluorene | Electrophilic Aromatic Substitution (Nitration) | chemicalbook.com |

| 2-Nitro-9H-fluorene | Iodine, sodium nitrite, sulfuric acid, acetic acid, 115°C | This compound | Electrophilic Aromatic Substitution (Iodination) | ucf.edu |

| This compound | 1,6-Dibromohexane, NaOH, Toluene, TBAB, 100°C | 9,9-bis(6-Bromohexyl)-2-iodo-7-nitro-9H-fluorene | C9 Alkylation (Phase-Transfer Catalysis) | ucf.edu |

| 9,9-Didecyl-2-iodo-7-nitro-9H-fluorene | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole, Pd(PPh₃)₂Cl₂, Toluene, reflux | 2-(5-(9,9-Didecyl-7-nitro-9H-fluoren-2-yl)thiophen-2-yl)benzothiazole | Stille Coupling | nih.gov |

| 2-(5-(9,9-Didecyl-7-nitro-9H-fluoren-2-yl)thiophen-2-yl)benzothiazole | Pd/C, NH₂NH₂·2H₂O, THF/EtOH, 70°C | 7-(5-(Benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine | Reduction of Nitro Group | nih.gov |

Ligand-Assisted Catalytic C9 Alkylation

The functionalization of the C9 position of the fluorene backbone is a critical step in the synthesis of many of its derivatives. Ligand-assisted catalytic C9 alkylation has emerged as a powerful and selective method for introducing alkyl groups at this sp³-hybridized carbon. This approach often utilizes transition metal catalysts, such as nickel or ruthenium, in combination with specifically designed ligands that facilitate the C-H activation and subsequent alkylation process. rsc.orgnih.gov

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common strategy, where alcohols serve as the alkylating agents. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with the C9-deprotonated fluorene. The final step involves the return of the hydrogen to the resulting 9-alkylidenefluorene intermediate, yielding the C9-alkylated product and regenerating the catalyst. rsc.org This method is advantageous as it uses readily available and environmentally benign alcohols as alkylating agents, with water being the primary byproduct. nih.gov

Research has demonstrated that these catalytic systems exhibit broad substrate scope and functional group tolerance. For instance, nickel-catalyzed protocols have successfully alkylated 9H-fluorene using a variety of primary and secondary alcohols. rsc.org Similarly, ruthenium complexes have been shown to selectively catalyze mono-C9-alkylation with primary alcohols in good to excellent yields. nih.gov The presence of functional groups such as halides (including iodo groups) and nitro groups on the fluorene ring is often compatible with these reaction conditions, making this a viable strategy for the C9 alkylation of this compound. researchgate.net The choice of ligand is crucial and often dictates the efficiency and selectivity of the alkylation.

Table 1: Representative Ligand-Assisted Catalytic Systems for C9-Alkylation of Fluorenes

| Catalyst System | Alkylating Agent | Key Features |

|---|---|---|

| Nickel Complex / Ligand | Primary & Secondary Alcohols | Chemoselective; follows a radical pathway distinct from other metal-catalyzed processes. rsc.org |

| [Ru(p-cymene)Cl₂]₂ | Primary & Secondary Alcohols | Ligand-free; exhibits broad reaction scope and exclusive mono-C9-alkylation with primary alcohols. nih.gov |

Orthogonal Functional Group Transformations

The concept of orthogonal functional group transformations is central to the multistep synthesis of complex molecules derived from this compound. This strategy involves the selective manipulation of one functional group in the presence of others that remain unaffected due to their different modes of reactivity. google.com The this compound molecule possesses three distinct reactive sites: the aryl-iodide bond, the nitro group, and the acidic C9 protons, which allows for a series of sequential and selective modifications.

The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions can be performed under conditions that typically leave the nitro group and the C9 position untouched. wikipedia.orgnih.gov This allows for the introduction of aryl, ethynyl (B1212043), or vinyl substituents at the C2 position as a primary functionalization step.

Following the modification at the C2 position, the nitro group at C7 can be targeted. A common transformation for a nitro group is its reduction to an amine (NH₂). This conversion opens up a new set of possible reactions, such as amidation or diazotization, to further functionalize the molecule. For example, 2-amino-7-nitro-9H-fluorenes have been synthesized as precursors for fluorescent probes. acs.org

Finally, the C9 position can be functionalized via deprotonation with a suitable base, followed by alkylation or other electrophilic additions, as discussed in the previous section. The ability to perform these reactions in a specific, controlled sequence without the need for extensive use of protecting groups highlights the synthetic utility of orthogonal transformations in building complex fluorene-based architectures. google.com

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable in modern organic synthesis for their efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of this compound heavily rely on these approaches, with palladium-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone for C-C bond formation in organic chemistry. acs.org The aryl iodide moiety in this compound makes it an ideal electrophilic partner for a variety of these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgbeilstein-journals.org For this compound, this reaction provides a direct route to introduce an ethynyl group at the C2 position, creating 2-alkynyl-7-nitro-9H-fluorene derivatives. These products are valuable intermediates for creating conjugated polymers and complex polyaromatic systems. acs.org

The reaction is known for its mild conditions and tolerance of a wide array of functional groups, including nitro groups. nih.gov The higher reactivity of aryl iodides compared to aryl bromides or chlorides allows for selective coupling, which is a key aspect of orthogonal synthesis. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. nih.govbeilstein-journals.org |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. beilstein-journals.orgacs.org |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst. |

| Base | Et₃N, Et₂NH | Acts as a solvent and neutralizes the hydrogen halide byproduct. beilstein-journals.orgacs.org |

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of aryl-aryl bonds. scirp.org It involves the reaction of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide. organic-chemistry.org In the context of this compound, Suzuki coupling enables the direct linkage of an aryl or heteroaryl group to the C2 position of the fluorene core. This is a powerful strategy for synthesizing biaryl structures, which are common motifs in materials science and medicinal chemistry. thieme-connect.comresearchgate.net

A key advantage of the Suzuki reaction is the stability, low toxicity, and commercial availability of the organoboron reagents. organic-chemistry.org The reaction is highly tolerant of various functional groups, allowing for the coupling to proceed efficiently without affecting the nitro group on the fluorene ring. uwindsor.ca The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being coupled. scirp.orgorganic-chemistry.org

Table 3: Key Components in Suzuki Coupling of Aryl Halides

| Component | Example | Role in the Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. scirp.orgorganic-chemistry.org |

| Organoboron Reagent | Arylboronic acid, Arylboronate ester | Provides the nucleophilic aryl group. organic-chemistry.orgrsc.org |

| Base | K₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent and facilitates transmetalation. uwindsor.carsc.org |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃ | Influences catalyst activity, stability, and scope. organic-chemistry.org |

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. rsc.org This reaction provides a means to introduce vinyl groups onto the fluorene scaffold, further expanding its synthetic utility. By reacting this compound with various alkenes, C2-vinylated fluorene derivatives can be synthesized.

Heck reactions are often components of domino or cascade reaction sequences. For example, a domino intermolecular Suzuki coupling followed by an intramolecular Heck coupling has been described for the synthesis of 9-fluorenylidene derivatives. researchgate.net Another strategy involves an intramolecular Heck cyclization of a precursor to construct the fluorene ring system itself. acs.orgrsc.org The reaction conditions, including the catalyst, base, and solvent, are chosen to optimize the yield of the desired vinylated product and to control its stereochemistry (E/Z isomerism). researchgate.net

Copper-Mediated Reactions

Copper-mediated and catalyzed reactions are pivotal in the synthesis and functionalization of fluorene derivatives due to their efficiency, selectivity, and functional group tolerance. These methods are frequently employed for creating new carbon-carbon and carbon-heteroatom bonds at specific positions on the fluorene core.

Key applications of copper catalysis in the context of this compound and its analogues include Sonogashira couplings and Ullmann-type condensations. For instance, the Sonogashira reaction provides a powerful tool for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides. A notable example is the reaction of this compound with a propargylic alcohol, which is effectively catalyzed by a system comprising copper(I) iodide (CuI) and a palladium complex like bis(triphenylphosphine)-palladium(II)chloride. nih.govrsc.org This reaction is instrumental in synthesizing fluorene derivatives with extended π-conjugated systems, which are valuable in materials science. mdpi.com

Another significant copper-mediated process is the Ullmann condensation, used for forming carbon-nitrogen bonds. In the synthesis of fluorene-based molecules for bioimaging, a derivative, 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine, is coupled with iodobenzene (B50100) using copper-bronze and a phase-transfer catalyst (18-crown-6) to yield a triphenylamine (B166846) derivative. nih.gov Although this example illustrates the functionalization of an amino-fluorene, the principle is directly applicable to derivatives of this compound, showcasing the versatility of copper catalysts in building complex molecular architectures. nih.govresearchgate.net

Furthermore, copper catalysis is essential in modern fluoroalkylation reactions, where functional groups like -CF₂H can be introduced onto aryl iodides using a copper-based reagent. beilstein-journals.orgcas.cn These methodologies highlight the capacity to modify halogenated fluorene precursors into more complex fluorinated structures under copper mediation.

The table below summarizes key copper-mediated reactions relevant to fluorene chemistry.

| Reaction Type | Copper Catalyst/Reagent | Substrates | Purpose | Reference |

| Sonogashira Coupling | Copper(I) Iodide (CuI) | This compound, Terminal Alkynes | C(sp²)-C(sp) bond formation | nih.govrsc.org |

| Ullmann Condensation | Copper-Bronze | Amino-fluorene derivative, Iodobenzene | C-N bond formation | nih.gov |

| C-H Alkylation | Copper Complex | Fluorene, Alcohols | C(sp³)-H bond functionalization | rsc.org |

| Oxidative Annulation | Copper(II) Acetate | Nitroalkenes, Pyridinium Ylides | Synthesis of N-heterocycles | rsc.org |

Hypervalent Iodine Reagents in Fluorene Iodination

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis for their mild, selective, and environmentally friendly oxidizing properties, often replacing toxic heavy metal-based reagents. acs.orgarkat-usa.orgarkat-usa.org These compounds are particularly effective in halogenation reactions, including the iodination of aromatic systems, a key step in the synthesis of iodo-substituted fluorenes like this compound. acs.orgresearchgate.net

The synthesis of this compound typically starts with 2-nitrofluorene. ucf.educhemicalbook.com The subsequent iodination at the C7 position can be achieved using various methods. While classical methods exist, the use of hypervalent iodine(III) reagents in conjunction with a molecular iodine source (I₂) offers a highly efficient and green alternative. ucf.edu Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can act as oxidants to generate a potent electrophilic iodinating species from I₂ in situ. arkat-usa.orgumich.edu

The general mechanism involves the activation of I₂ by the hypervalent iodine(III) compound to form an electrophilic iodine species, which then attacks the electron-rich aromatic ring of the fluorene derivative. beilstein-journals.org For 2-nitrofluorene, the nitro group is deactivating and meta-directing, while the existing benzene (B151609) ring is activating, which influences the regioselectivity of the iodination. The iodination of various aromatic and heteroaromatic compounds has been successfully demonstrated using systems like I₂/PIDA or recyclable reagents like m-iodosylbenzoic acid. arkat-usa.orgbeilstein-journals.org These methods are characterized by mild reaction conditions, often proceeding at room temperature, and simple work-up procedures. beilstein-journals.org

Commonly used hypervalent iodine reagents in oxidative halogenations are listed in the table below.

| Reagent Abbreviation | Full Name | Typical Application | Reference |

| PIDA / DIB | (Diacetoxyiodo)benzene | Oxidative iodination of aromatics with I₂ | arkat-usa.org |

| PIFA / BTI | [Bis(trifluoroacetoxy)iodo]benzene | Potent oxidant for functionalizations | arkat-usa.org |

| m-Iodosylbenzoic acid | m-Iodosylbenzoic acid | Recyclable reagent for aromatic iodination | beilstein-journals.org |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of fluorene derivatives. ijnrd.org Key strategies include the use of energy-efficient technologies like microwave-assisted synthesis and the development of sustainable methodologies that employ safer solvents and catalysts.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating a wide range of chemical reactions, aligning perfectly with the green chemistry principle of energy efficiency. anton-paar.comwiley.com Unlike conventional heating where heat is transferred inefficiently through convection, microwave irradiation directly heats the reactants and solvent via dielectric heating, leading to rapid temperature increases and dramatically reduced reaction times. scielo.org.mx

This technology has been successfully applied to the functionalization of this compound derivatives. For example, in the synthesis of sulfonium (B1226848) photoacid generators, a Heck-type coupling reaction between 9,9-didecyl-2-iodo-7-nitro-9H-fluorene and a vinyl-containing diarylsulfide was performed using microwave irradiation. rsc.orgcore.ac.ukscispace.com The use of microwave heating reduced the reaction time from many hours under conventional thermal conditions to mere minutes. core.ac.uk This rapid, controlled heating not only accelerates the synthesis but also often leads to higher purity products and increased yields, minimizing waste. ijnrd.org

The table below compares conventional and microwave-assisted synthesis for a reaction involving a this compound derivative.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | Hours to Days | Minutes | rsc.orgcore.ac.uk |

| Heating Method | External (Oil bath, heating mantle) | Internal (Dielectric heating) | scielo.org.mx |

| Energy Efficiency | Lower | Higher | ijnrd.org |

| Process Control | Less precise | High precision (temperature, pressure) | anton-paar.com |

| Outcome | Slower, potential for side products | Faster, often higher yields and purity | ijnrd.orgcore.ac.uk |

Sustainable Methodologies in Fluorene Synthesis

Beyond microwave chemistry, a variety of other sustainable practices are being integrated into the synthesis of fluorenes. These methodologies focus on using environmentally benign reagents, alternative solvents, and atom-economical reactions.

One key area is the use of greener catalytic systems. For instance, the C-alkylation at the C9 position of the fluorene core can be achieved using alcohols as alkylating agents in the presence of a simple ketone catalyst. rsc.org This process is highly atom-economical and produces water as the only byproduct. rsc.org Similarly, the oxidation of 9H-fluorenes to 9-fluorenones can be accomplished using air as the terminal oxidant, representing an exceptionally green and cost-effective method. rsc.org

The choice of solvent is another critical factor. There is a growing trend towards replacing toxic and volatile organic solvents with greener alternatives. Reactions for synthesizing fluorene derivatives have been successfully performed in environmentally friendly media such as glycerol (B35011) or water-ethanol mixtures. researchgate.netresearchgate.net For example, Suzuki-Miyaura cross-coupling reactions, a cornerstone for building complex fluorene structures, can be run efficiently in an ethanol-water system using a phase-transfer catalyst, which avoids the need for toxic organic solvents and ligands. researchgate.net

The use of hypervalent iodine reagents, as discussed previously, also aligns with sustainable principles by providing a non-toxic alternative to heavy-metal oxidants. acs.orgresearchgate.net These collective strategies contribute to making the synthesis of fluorene-based materials more environmentally responsible, a critical consideration for their application in modern technologies. mdpi.commdpi.com

Reactivity of the Iodo Group in this compound

The iodine atom at the C-2 position is a versatile functional group, enabling a variety of chemical transformations. Its reactivity is amplified by the presence of the electron-withdrawing nitro group at the C-7 position.

The carbon-iodine bond in aryl iodides can undergo nucleophilic aromatic substitution (SNAr). This reaction is particularly favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as the nitro group found in this compound. The nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. science.gov

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the iodo group, leading to the formation of a resonance-stabilized anionic intermediate.

Leaving Group Departure : The iodide ion is eliminated, and the aromaticity of the ring is restored.

While direct nucleophilic substitution on the unsubstituted this compound is plausible, studies often involve derivatives where the acidic C-9 protons are replaced with alkyl groups to prevent side reactions. nih.gov The SNAr pathway allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiolates, providing a route to a wide range of functionalized fluorene derivatives. For halogenated aromatics, nucleophilic addition ortho to the carbon-halogen bond is often the preferred mechanism. science.gov

The carbon-iodine bond in this compound is highly susceptible to activation by transition metal catalysts, making it an excellent substrate for cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond is weaker than C-Br and C-Cl bonds, allowing for milder reaction conditions and higher reactivity in catalytic cycles.

A prominent example is the Stille cross-coupling reaction. Research has shown that 9,9-didecyl-2-iodo-7-nitro-9H-fluorene can be effectively coupled with organostannanes in the presence of a palladium catalyst. nih.gov This transformation highlights the utility of the iodo group as a handle for constructing more complex, conjugated molecular architectures. nih.gov

Table 1: Example of a Stille Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 9,9-Didecyl-2-iodo-7-nitro-9H-fluorene | 2-(5-(tributylstannyl)thiophen-2-yl)benzothiazole | Pd(PPh₃)₂Cl₂ | Toluene | 2-(5-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)thiophen-2-yl)benzothiazole | 98% | nih.gov |

Beyond Stille reactions, the iodo-substituted fluorene is a suitable candidate for other palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, which involve the activation of the C-I bond. semanticscholar.orgnih.gov

Reduction Chemistry of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. Its transformation into an amino group is a pivotal step in the synthesis of many dyes, pharmaceuticals, and materials.

The reduction of an aromatic nitro group to an amine is a six-electron process that typically proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

Under neutral or acidic conditions, the common pathway involves the following steps:

Nitro to Nitroso : The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).

Nitroso to Hydroxylamine (B1172632) : The nitroso group is further reduced to a hydroxylamine (R-NHOH).

Hydroxylamine to Amine : The final step is the reduction of the hydroxylamine to the corresponding primary amine (R-NH₂).

Alternatively, under certain conditions, particularly in the presence of a base, condensation reactions can occur between the intermediates. For instance, the reaction of a nitroso compound with a hydroxylamine can lead to the formation of an azoxy compound (R-N=N(O)-R), which can be further reduced to an azo compound (R-N=N-R) and then to a hydrazo compound (R-NH-NH-R) before finally cleaving to form the amine. researchgate.net

Common reducing systems include metal catalysts with hydrogen gas, dissolving metal reductions (e.g., Sn, Fe, or Zn in acid), and sulfide-based reagents (Zinin reduction). commonorganicchemistry.comsioc-journal.cn

Catalytic hydrogenation is a widely used method for reducing nitro groups due to its efficiency and clean byproducts. However, a significant challenge in the reduction of this compound is achieving chemoselectivity. The goal is to reduce the nitro group without causing hydrodehalogenation (loss of the iodo group).

Catalytic Hydrogenation : While palladium on carbon (Pd/C) is a common and highly effective catalyst for nitro reductions, it is also very active in catalyzing the cleavage of carbon-halogen bonds, especially C-I bonds. commonorganicchemistry.com To circumvent this issue, catalysts with lower dehalogenation activity, such as Raney Nickel, are often employed. commonorganicchemistry.com Platinum-based catalysts have also been used, though they may require more forcing conditions compared to palladium. researchgate.net

Transfer Hydrogenation : This method offers a practical alternative to using high-pressure hydrogen gas. It involves the use of a hydrogen donor molecule in the presence of a metal catalyst. Hydrazine hydrate (N₂H₄·H₂O) is a common hydrogen donor. A study demonstrated the successful reduction of the nitro group in a derivative of this compound using hydrazine hydrate with a Pd/C catalyst. nih.gov Other hydrogen donors like formic acid, ammonium formate, and silanes are also effective for the transfer hydrogenation of nitroarenes. organic-chemistry.orgacsgcipr.orgrsc.org

Table 2: Example of a Transfer Hydrogenation Reaction

| Substrate | Hydrogen Donor | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-(5-((9,9-Didecyl-7-nitro-9H-fluoren-2-yl)ethynyl)thiophen-2-yl)benzothiazole | NH₂NH₂·2H₂O | 10% Pd/C | THF/EtOH (1:1) | 7-((5-(benzothiazol-2-yl)thiophen-2-yl)ethynyl)-9,9-didecyl-9H-fluoren-2-amine | nih.gov |

Electrochemical methods provide an alternative, reagent-free approach to the reduction of nitro groups. The process involves the direct transfer of electrons from a cathode to the nitro-containing molecule. The reduction potential of a nitro group is generally accessible, making this a feasible transformation. rsc.org

Studies on related compounds have shown that nitro groups grafted onto surfaces can be selectively reduced to amino groups by applying a specific voltage. rsc.org The reduction of nitroarenes at a carbon nanotube electrode has also been reported. rsc.org The mechanism involves initial electron transfer to form a radical anion, which then undergoes further electron and proton transfers to yield the hydroxylamine and subsequently the amine. A key advantage of the electrochemical approach is the potential for high selectivity, as different functional groups can often be reduced at distinct potentials, which could be exploited to reduce the nitro group in this compound without affecting the iodo group. rsc.org

Intramolecular Charge Transfer (ICT) Phenomena in Substituted Fluorenes

The electronic properties of the fluorene system can be significantly modulated by the introduction of electron-donating and electron-withdrawing groups, leading to pronounced intramolecular charge transfer (ICT) phenomena. This is particularly evident in fluorenes substituted with nitro groups, which act as strong electron acceptors. The presence of a donor group, even a relatively weak one, in conjunction with a nitro substituent on the fluorene core, creates a "push-pull" system that facilitates the transfer of electron density from the donor to the acceptor through the π-conjugated framework of the fluorene molecule.

This charge transfer is characterized by the appearance of strong, broad absorption bands in the visible region of the electronic spectrum, which are not present in the spectra of the individual donor or acceptor chromophores. tandfonline.com The energy of this ICT band is sensitive to the electronic nature of the substituents and the polarity of the solvent. For instance, in a series of 9-(aminomethylene)fluorenes, the ICT energies were found to correlate well with the Hammett constants (σp–) of the substituents on the fluorene ring. rsc.orgrsc.org This indicates that stronger electron-withdrawing groups lead to a lower energy (red-shifted) ICT transition.

The solvent environment also plays a crucial role. Studies using the Koppel-Palm equation have shown that solvent polarity and basicity are statistically relevant factors affecting ICT energies. rsc.org In push-pull chromophores based on ferrocene (B1249389) donors and nitrofluorene acceptors, solvatochromism was observed, with the ICT absorption band shifting to longer wavelengths in more polar solvents. worktribe.com For example, one such compound exhibited an ICT absorption maximum at 604.5 nm in acetonitrile (B52724) and at 622.5 nm in 1,2-dichloroethane (B1671644). worktribe.com

The extent of ICT can be so significant that it influences the molecule's geometry and rotational dynamics. In certain nitro-substituted 9-(aminomethylene)fluorenes, the strong ICT from the donor amino group to the acceptor fluorene moiety results in a lower rotational barrier around the exocyclic C(9)=C(α) double bond. rsc.orgrsc.org This phenomenon, registered by 1H NMR spectroscopy, suggests a considerable contribution from a zwitterionic resonance structure where the double bond has more single-bond character. rsc.orgrsc.org

Cyclic voltammetry is another powerful tool to probe ICT. In various nitro-substituted fluorenes, two closely spaced, reversible single-electron reduction waves are observed, corresponding to the formation of a radical anion and a dianion. rsc.orgrsc.org The potentials of these reduction waves also correlate well with the Hammett constants of the fluorene ring substituents, further substantiating the influence of substituents on the electronic properties of the system. rsc.orgrsc.orgworktribe.com

Table 1: Electrochemical and Spectroscopic Data for Substituted Fluorenes Exhibiting ICT

| Compound Type | Measurement | Key Findings | Reference |

|---|---|---|---|

| Nitro-substituted 9-(aminomethylene)fluorenes | Cyclic Voltammetry (in MeCN) | Two reversible single-electron reduction waves between –0.4 V and –1.16 V. Reduction potentials correlate with Hammett constants (σp–). | rsc.orgrsc.org |

| Nitro-substituted 9-(aminomethylene)fluorenes | UV-Vis Spectroscopy | ICT energies correlate with Hammett constants (σp–). The sensitivity to substituent effects (ρICT) differs depending on the structure of the amino group. | rsc.orgrsc.org |

| 9-(Ferrocenylidene)nitrofluorenes | Cyclic Voltammetry | Reversible single-electron oxidation of the ferrocene unit and two reversible single-electron reductions of the fluorene moiety. Reduction potentials correlate with Hammett constants (σp–). | worktribe.com |

| 9-(Ferrocenylidene)nitrofluorenes | UV-Vis Spectroscopy (in MeCN vs. DCE) | Solvatochromism observed, with λICT shifting from 604.5 nm in acetonitrile to 622.5 nm in 1,2-dichloroethane for a specific derivative. | worktribe.com |

| 9-substituted Polynitrofluorenes with dithiolylidene donors | UV-Vis Spectroscopy | Presence of two distinct ICT bands in the visible spectrum. The position and intensity of these bands depend on the substitution pattern. | tandfonline.com |

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic effects of its substituents. The nitro group at the 7-position acts as a powerful electron-withdrawing group, while the iodo group at the 2-position is also electron-withdrawing, albeit to a lesser extent, and can act as a leaving group in certain reactions.

Thermodynamic data for fluorene derivatives provide insight into their stability and phase behavior. For the related compound 2-nitro-9H-fluorene, the enthalpy of sublimation has been determined to be 114.2 ± 3.0 kJ/mol over a temperature range of 349 to 384 K. nist.gov Such data are crucial for understanding intermolecular forces and are often used in conjunction with vapor pressure measurements. researchgate.net The oxidation of the fluorene core to fluorenone is a common reaction, and the thermodynamic parameters for this process can be influenced by the ring substituents. researchgate.net

The electron-deficient nature of the this compound ring system significantly impacts its chemical reactivity and the kinetics of its reactions. For instance, the acidic protons at the C-9 position are more readily abstracted by a base compared to unsubstituted fluorene, facilitating reactions such as C-alkylation. rsc.org The rates of such reactions are highly dependent on the base used and the reaction conditions.

In the context of cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the iodo substituent at the C-2 position serves as an active site for catalysis. The kinetics of these palladium-catalyzed reactions are complex, but the C-I bond is generally more reactive than a C-Br or C-Cl bond under typical coupling conditions, allowing for selective functionalization. nih.goviranchembook.ir For example, 9,9-didecyl-2-iodo-7-nitro-9H-fluorene is a common starting material for synthesizing more complex structures via Stille or Sonogashira coupling reactions. nih.gov The reaction of this substrate with an organotin reagent in the presence of a palladium catalyst proceeds to completion under reflux, yielding the coupled product in high yield. nih.gov Similarly, Sonogashira coupling with terminal alkynes is also efficient. nih.gov

Kinetic investigations on related systems have demonstrated a strong dependence of reaction rates on the electronic properties of substituents. In the solvolysis of certain fluorene derivatives, the rate was significantly increased by electron-donating substituents, with a rate ratio of 8200 observed between a p-methoxy and a p-trifluoromethyl substituted compound. acs.org While not directly measuring this compound, this highlights the profound influence of electronic factors on reaction kinetics within the fluorene family. The electron-withdrawing nitro and iodo groups in this compound would be expected to have a correspondingly significant, albeit deactivating, effect on reactions involving electrophilic attack on the aromatic system.

Table 2: Summary of Kinetic and Thermodynamic Aspects of Substituted Fluorenes

| Compound/System | Analysis Type | Observation | Reference |

|---|---|---|---|

| 2-Nitro-9H-fluorene | Thermodynamic (Sublimation) | ΔsubH = 114.2 ± 3.0 kJ/mol (349-384 K) | nist.gov |

| 9,9-didecyl-2-iodo-7-nitro-9H-fluorene | Kinetic (Stille Coupling) | Reacts with organotin reagents in the presence of a Pd catalyst under reflux to give high yields of coupled products. | nih.gov |

| 9,9-didecyl-2-iodo-7-nitro-9H-fluorene | Kinetic (Sonogashira Coupling) | Reacts with terminal alkynes using a Pd/CuI catalyst system under reflux. | nih.gov |

| endo-Aryl substituted fluorene derivatives | Kinetic (Solvolysis) | Reaction rates are highly sensitive to the electronic nature of substituents (kp-MeO/kp-CF3 = 8200). | acs.org |

Research Applications in Materials Science and Organic Electronics

Role of 2-Iodo-7-nitro-9H-fluorene as a Building Block for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices. Fluorene-based polymers and oligomers are prominent candidates in this field due to their unique electrical and optoelectronic properties. researchgate.net The compound this compound serves as a foundational unit for creating these larger, functional macromolecules. The iodine atom allows for polymerization through reactions like the Suzuki coupling, forming the extended π-conjugated backbone necessary for charge transport. nih.govmdpi.com The nitro group, being strongly electron-withdrawing, helps to lower the energy levels of the molecular orbitals (HOMO and LUMO), which is crucial for designing n-type (electron-transporting) or ambipolar materials. nih.govresearchgate.netrsc.org

Fluorene-based materials are widely used as emitters and hosts in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. mdpi.com The synthesis of these materials often involves the polymerization of functionalized fluorene (B118485) monomers. A monomer like this compound can be used to introduce specific electronic characteristics into the final polymer. For instance, creating copolymers by reacting it with various electron-donating monomers can precisely tune the band gap and emission color of the resulting material. researchgate.net This donor-acceptor architecture is a key strategy for developing highly efficient and stable OLEDs with specific color purity.

In the field of organic solar cells, the development of efficient electron donor and acceptor materials is critical. tue.nl Fluorene-based copolymers are extensively investigated for their potential in bulk heterojunction solar cells. vu.ltresearchgate.net These devices rely on a blend of donor and acceptor materials to absorb light and generate charge. rsc.org By incorporating units derived from this compound into a polymer backbone, materials with tailored electron-accepting properties can be synthesized. rsc.orgrsc.org The electron-deficient nature of the nitrofluorene unit can enhance the electron transport properties of the material, making it a suitable component for the acceptor phase in an OPV active layer. rsc.org The ability to tune the LUMO energy level via such substitutions is essential for optimizing the open-circuit voltage and power conversion efficiency of the solar cell. thieme-connect.de

The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the semiconductor material. aip.org Fluorene-based materials are known for their good charge transport properties, with some derivatives exhibiting high hole mobility. rsc.orgacs.org The charge transport in these materials occurs through a "hopping" mechanism between localized states. aip.org The introduction of different functional groups significantly impacts both hole (positive charge) and electron (negative charge) mobility. nih.gov For instance, electron-withdrawing groups, such as the nitro group in this compound, can enhance electron mobility, while electron-donating groups tend to improve hole mobility. rsc.org By creating copolymers with a mix of donor and acceptor units, it is possible to develop bipolar materials that can transport both holes and electrons effectively, which is advantageous for devices like OLEDs. rsc.orgacs.org

Below is a table summarizing the charge mobility of various fluorene-based copolymers, illustrating the impact of molecular structure on performance.

| Polymer/Material System | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Application |

| Indenofluorene-Arylamine Copolymers | 1.61 x 10⁻² | - | s-OLEDs acs.org |

| Fluorene-based Bipolar CTMs | 10⁻⁴ to 10⁻⁵ | ~10⁻⁵ to 10⁻⁶ | General rsc.org |

| APFO-3/PCBM Blend | ~2.0 x 10⁻⁴ | - | OPVs aip.org |

| APFO-Green1/PCBM Blend | ~1.5 x 10⁻⁵ | - | OPVs aip.org |

| Indeno[1,2-b]fluorene (Sulfur-linked) | 1.15 | 0.08 | General researchgate.net |

CTMs: Charge Transporting Materials; s-OLEDs: solution-processed Organic Light-Emitting Diodes; OPVs: Organic Photovoltaics.

Development of Fluorene-Based Functional Materials

Beyond traditional electronic devices, the unique optical properties of fluorene derivatives have led to their use in specialized functional materials, including sensors and probes for biological and environmental applications.

Fluorene-based structures are used as "molecular wires" in advanced fluorescent probes for biological imaging. nih.gov These probes, often called VoltageFluors, can detect changes in cell membrane potential, which is crucial for studying the electrical activity of cells like neurons and cardiomyocytes. nih.govacs.orgnih.gov The fluorene unit acts as a conjugated bridge that facilitates photoinduced electron transfer (PeT) between a donor and an acceptor part of the molecule. researchgate.net Changes in the electric field across the cell membrane modulate this electron transfer process, resulting in a change in fluorescence intensity. nih.gov Researchers have found that fluorene-based molecular wires offer lower phototoxicity compared to other systems, allowing for longer-term imaging of cellular activity. acs.orgnih.gov While specific probes may not directly use the 2-iodo-7-nitro configuration, this compound provides a scaffold that could be further functionalized to create novel voltage sensors with tuned sensitivities. acs.org